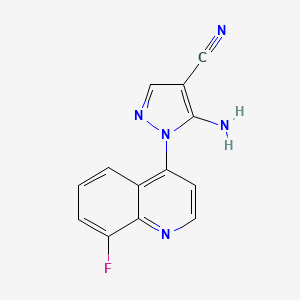
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused with a quinoline moiety, which is further functionalized with an amino group and a cyano group. The presence of the fluorine atom on the quinoline ring adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Enaminone Intermediates: The reaction between dimethylformamide dimethyl acetal (DMF-DMA) and a ketide intermediate under reflux conditions produces enaminone intermediates.
Cyclization: The enaminone intermediates are then reacted with tert-butyl hydrazine hydrochloride in the presence of potassium carbonate (K₂CO₃) as a base and a mixture of ethyl acetate and water. This step leads to the formation of the pyrazole ring.
Functionalization: Further functionalization steps introduce the amino group and the cyano group to the pyrazole ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Research has shown potential anti-inflammatory and anti-cancer properties, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The compound binds to the active sites of these enzymes, preventing the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).
Comparación Con Compuestos Similares
Similar Compounds
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: This compound shares the pyrazole core structure but differs in its substituents and overall molecular framework.
Naphthalen-1-yl derivatives: These compounds have similar aromatic systems but differ in their specific functional groups and positions.
Uniqueness
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile is unique due to the presence of the fluorine atom on the quinoline ring, which imparts distinct electronic properties and enhances its biological activity
Propiedades
Fórmula molecular |
C13H8FN5 |
|---|---|
Peso molecular |
253.23 g/mol |
Nombre IUPAC |
5-amino-1-(8-fluoroquinolin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H8FN5/c14-10-3-1-2-9-11(4-5-17-12(9)10)19-13(16)8(6-15)7-18-19/h1-5,7H,16H2 |
Clave InChI |
AONSIOQBWCJFRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C(=C1)F)N3C(=C(C=N3)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


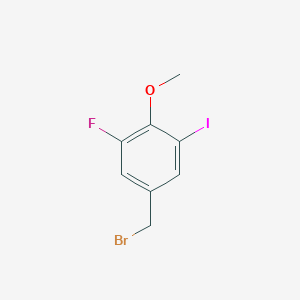
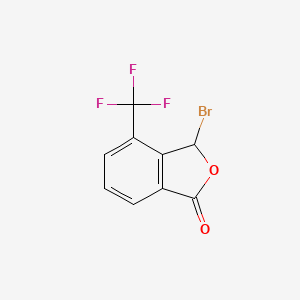

![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)

![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
amine](/img/structure/B12859666.png)
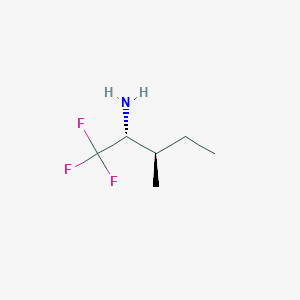
![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
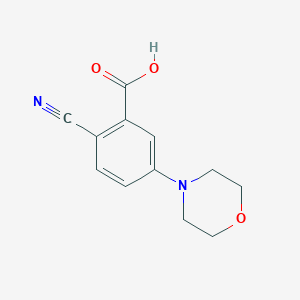

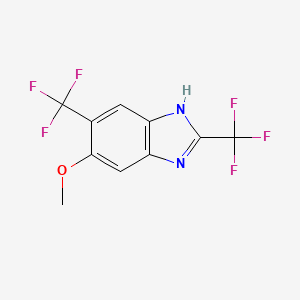
![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)
![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)
